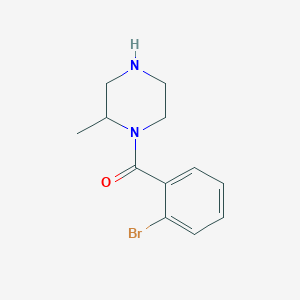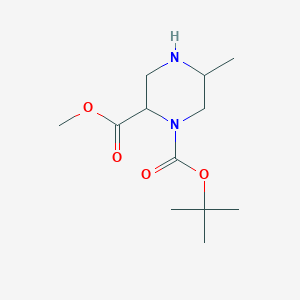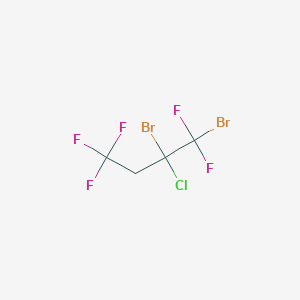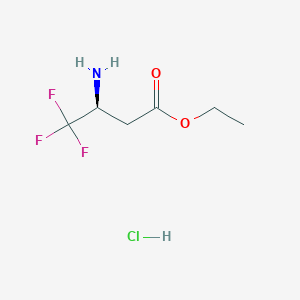
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane is a chemical compound that belongs to the group of perfluorocarbons. Perfluorocarbons are synthetic compounds characterized by their unique physical and chemical properties, such as high thermal stability, chemical inertness, and low surface energy. These properties make them suitable for various applications in industry and scientific research.
Méthodes De Préparation
The synthesis of 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane typically involves the following steps:
Fluorination: The starting material, often a hydrocarbon, undergoes fluorination to replace hydrogen atoms with fluorine atoms.
Iodination: The fluorinated compound is then subjected to iodination to introduce the iodine atom.
Oxidation: The compound is oxidized to introduce the oxygen atom, forming the final product.
Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygen-containing derivatives.
Reduction Reactions: The iodine atom can be reduced to form perfluorinated hydrocarbons.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of hydrophobic coatings and lubricants.
Mécanisme D'action
The mechanism of action of 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane involves its interaction with molecular targets and pathways. The compound’s high fluorine content contributes to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. This interaction can affect membrane permeability and protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane can be compared with other similar compounds, such as:
1H,1H,2H,2H-Perfluoro-1-decanol: Similar in structure but contains a hydroxyl group instead of an iodine atom.
1H,1H,2H,2H-Perfluorodecanethiol: Contains a thiol group instead of an iodine atom.
1H,1H,2H,2H-Perfluoro-1-octanol: Shorter carbon chain and contains a hydroxyl group.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and oxygen atoms, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZEYOGKLDXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663106 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25080-25-5 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
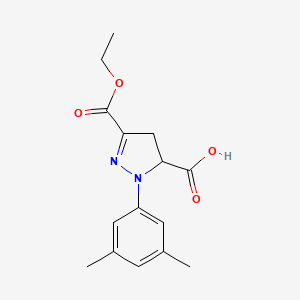
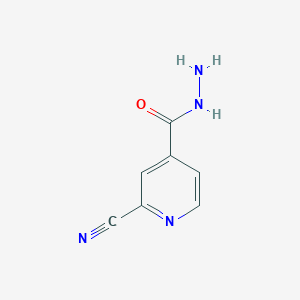
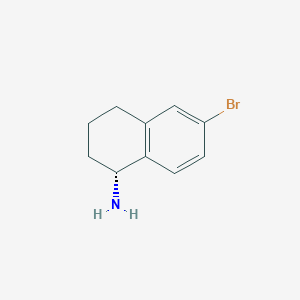

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)

